5-tert-Butyl-3-(dimethylamino)benzene-1,2-dicarbonitrile
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Overview
Description
5-tert-Butyl-3-(dimethylamino)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C14H17N3 It is characterized by the presence of a tert-butyl group, a dimethylamino group, and two nitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-(dimethylamino)benzene-1,2-dicarbonitrile typically involves the reaction of 5-tert-butyl-3-(dimethylamino)benzene with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-3-(dimethylamino)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzene compounds.
Scientific Research Applications
5-tert-Butyl-3-(dimethylamino)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-3-(dimethylamino)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile groups can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Dimethylamino-5-tert-butylphthalonitrile
- 1,2-Benzenedicarbonitrile,3-(dimethylamino)-5-(1,1-dimethylethyl)
- 3-Dimethylamino-5-tert-butylphthalonitrile
Uniqueness
5-tert-Butyl-3-(dimethylamino)benzene-1,2-dicarbonitrile is unique due to the combination of its tert-butyl and dimethylamino groups, which impart distinct steric and electronic properties. These features differentiate it from other similar compounds and contribute to its specific reactivity and applications .
Properties
CAS No. |
61109-18-0 |
---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-tert-butyl-3-(dimethylamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H17N3/c1-14(2,3)11-6-10(8-15)12(9-16)13(7-11)17(4)5/h6-7H,1-5H3 |
InChI Key |
NELUNBGPAHAJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N(C)C)C#N)C#N |
Origin of Product |
United States |
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